molecular formula C12H8N4O6S B1676998 NBQX CAS No. 118876-58-7

NBQX

Katalognummer: B1676998
CAS-Nummer: 118876-58-7
Molekulargewicht: 336.28 g/mol
InChI-Schlüssel: UQNAFPHGVPVTAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NBQX, auch bekannt als 2,3-Dioxo-6-nitro-7-sulfamoyl-benzo[f]chinoxalin, ist ein potenter und selektiver Antagonist des AMPA-Rezeptors. Es wird häufig in der wissenschaftlichen Forschung verwendet, um die Rolle von Glutamatrezeptoren im zentralen Nervensystem zu untersuchen. This compound blockiert AMPA-Rezeptoren in mikromolaren Konzentrationen und hemmt auch Kainat-Rezeptoren .

Herstellungsmethoden

This compound kann durch verschiedene Syntheserouten hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von 6-Nitro-1,2,3,4-tetrahydrobenzo[f]chinoxalin-2,3-dion mit Sulfamoylchlorid unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und eine Base wie Triethylamin. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt .

Die Disodiumsalzform von this compound ist wasserlöslicher und wird häufig in Experimenten verwendet .

Wissenschaftliche Forschungsanwendungen

NBQX hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkungen durch kompetitive Bindung an den AMPA-Rezeptor, wodurch die Wirkung von Glutamat, dem primären exzitatorischen Neurotransmitter im zentralen Nervensystem, blockiert wird. Durch die Hemmung von AMPA-Rezeptoren verhindert this compound den Einstrom von Calciumionen und reduziert die exzitatorische synaptische Übertragung. Dieser Mechanismus ist entscheidend, um Exzitotoxizität zu verhindern, einen Prozess, der zu neuronalen Schäden und zum Zelltod führen kann .

Wirkmechanismus

Target of Action

NBQX, also known as 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline, is a selective and competitive antagonist of the AMPA and kainate receptors . These receptors are ionotropic glutamate receptors that play key roles in fast synaptic transmission in the central nervous system .

Mode of Action

This compound interacts with its targets by blocking the AMPA and kainate receptors . It does so in micromolar concentrations, typically around 10–20 μM . By blocking these receptors, this compound inhibits the action of glutamate, a neurotransmitter that can cause excitotoxicity when present in excess .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic pathway . By blocking AMPA and kainate receptors, this compound reduces the excitatory synaptic transmission mediated by glutamate . This can lead to neuroprotective effects, as it helps counter glutamate excitotoxicity .

Pharmacokinetics

This compound has been found to have a half-life (t1/2) of 0.8 hours in Wistar and Sprague-Dawley rats, with a clearance (CL) of 3.2 liters/kg/hr . About 33% of the dose was excreted unchanged in urine . The compound is soluble in water at high concentrations, at least up to 100 mM . Its low water solubility at physiological ph, combined with fast renal excretion, can cause crystallization in the kidney at therapeutic doses .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been found to block the antidepressant effects of 8-Hydroxy-DPAT hydrobromide, decrease mTOR and BDNF levels, and exhibit neuroprotective, anticonvulsant, and antinociceptive effects . In rodent seizure models, this compound was found to have anticonvulsant activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of this compound, which in turn can impact its bioavailability . Additionally, the presence of other compounds, such as probenecid, can affect the clearance of this compound .

Vorbereitungsmethoden

NBQX can be synthesized through various synthetic routes. One common method involves the reaction of 6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-2,3-dione with sulfamoyl chloride under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like triethylamine. The product is then purified through recrystallization or chromatography .

The disodium salt form of this compound is more water-soluble and is often used in experiments .

Analyse Chemischer Reaktionen

NBQX durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Die Reduktion von this compound kann zur Bildung reduzierter Derivate führen.

    Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Nitro- und Sulfamoylgruppen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name

6-nitro-2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O6S/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNAFPHGVPVTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])NC(=O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152256
Record name 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118876-58-7
Record name 1,2,3,4-Tetrahydro-6-nitro-2,3-dioxobenzo[f]quinoxaline-7-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118876-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118876587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydroxy-6-nitro-7-sulfamoylbenzo[f]quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NBQX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LZ6Q43V2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
nbqx
Reactant of Route 2
nbqx
Reactant of Route 3
nbqx
Reactant of Route 4
Reactant of Route 4
nbqx
Reactant of Route 5
Reactant of Route 5
nbqx
Reactant of Route 6
nbqx

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.